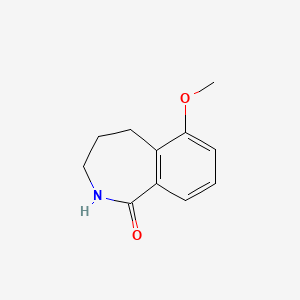

6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Description

Properties

IUPAC Name |

6-methoxy-2,3,4,5-tetrahydro-2-benzazepin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-6-2-4-9-8(10)5-3-7-12-11(9)13/h2,4,6H,3,5,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQCPZLWDSZPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves multi-step procedures starting from appropriately substituted benzazepine precursors. The key steps include:

- Introduction of the methoxy group at the 6-position via methylation of hydroxy precursors.

- Formation of the tetrahydrobenzazepine ring through intramolecular cyclization reactions.

- Conversion to the lactam (1-one) functionality by oxidation or other functional group transformations.

Method Based on Trifluoroacetyl Derivatives and Basic Hydrolysis

A practical and high-yielding synthesis involves the use of trifluoroacetyl intermediates:

- Starting from 2,2,2-trifluoro-1-(6-methoxy-1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethan-1-one, the trifluoroacetyl group is removed under basic conditions.

- The reaction is performed in a mixture of tetrahydrofuran (THF) and water with sodium hydroxide at room temperature (~20°C) for 4 hours.

- The product, 6-methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine, is extracted with ethyl acetate and concentrated under reduced pressure.

- This method yields the compound as a colorless oil with high purity and a yield reported up to 96%.

Cyclization via Methanesulfonate Intermediates and Ammonium Hydroxide

An alternative approach involves the following steps:

- Starting from substituted 1-naphthol derivatives, a Birch reduction (using lithium metal and ammonia) produces 5-hydroxy-1,4-dihydronaphthalene intermediates.

- Methylation of the hydroxy group yields the 6-methoxy analog.

- Subsequent ozonolysis and reduction with sodium borohydride at 0°C afford a diol intermediate.

- The diol is converted into a bis-methanesulfonate derivative, which upon heating in a closed vessel with concentrated ammonium hydroxide undergoes intramolecular cyclization to form the tetrahydrobenzazepine ring.

- Protection of the nitrogen atom (e.g., by trifluoroacetic anhydride or tert-butoxycarbonyl groups) follows to stabilize the intermediate.

- Demethylation using boron tribromide in dichloromethane at 0°C can regenerate the hydroxy group if needed.

Lithiation-Trapping Method for Substituted Benzazepines

Recent advances include lithiation-trapping techniques for substituted tetrahydro-1-benzazepines:

- N-tert-butoxycarbonyl-protected benzazepines undergo lithiation at low temperatures.

- The lithiated intermediate is trapped with electrophiles to introduce various substituents.

- This method allows access to 2,2-disubstituted derivatives and can be adapted for methoxy-substituted analogs.

- Reaction optimization was achieved using React-IR spectroscopy and variable-temperature NMR to monitor kinetics and stereochemistry.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| Trifluoroacetyl Removal via NaOH | Hydrolysis of trifluoroacetyl intermediate | NaOH in THF/H2O, 20°C, 4 h | Up to 96% | Simple, high yield, suitable for scale-up |

| Birch Reduction & Methanesulfonate Cyclization | Birch reduction, methylation, ozonolysis, mesylation, cyclization with NH4OH | Lithium metal/ammonia, 0°C NaBH4 reduction, heating in ammonium hydroxide | Not explicitly quantified | Multi-step, allows functional group manipulation, nitrogen protection steps included |

| Lithiation-Trapping | Boc protection, lithiation, electrophile trapping | Low temperature lithiation, electrophile addition | Moderate to high (dependent on electrophile) | Enables diverse substitution, useful for analog synthesis |

Detailed Research Findings and Analytical Notes

Regioselectivity: The methoxy group is introduced selectively at the 6-position, confirmed by NMR (chemical shifts around δ 3.7 ppm for methoxy protons) and coupling constants in aromatic region (δ 6.6–7.0 ppm).

Cyclization Challenges: Controlling regioselectivity during intramolecular cyclization is critical to prevent formation of undesired isomers or over-oxidized by-products. Use of protecting groups and mild reaction conditions helps mitigate these issues.

Purification: Extraction with ethyl acetate followed by concentration under reduced pressure is common. Recrystallization from polar aprotic solvents (e.g., ethanol) or chromatographic techniques (silica gel, hexane/ethyl acetate mixtures) are employed to achieve high purity.

Scale-up Potential: The trifluoroacetyl removal method is amenable to industrial scale-up due to mild conditions and high yield. The Birch reduction and mesylation approach, while versatile, involves more hazardous reagents and steps, requiring careful handling.

Summary and Recommendations

The preparation of this compound can be efficiently achieved via several synthetic routes. The choice of method depends on the desired scale, purity, and derivative complexity:

- For high-yield, straightforward synthesis , the trifluoroacetyl intermediate hydrolysis using sodium hydroxide in THF/water is recommended.

- For complex functionalization and analog synthesis , lithiation-trapping methods provide flexibility.

- For multi-step synthesis involving ring formation and substitution , Birch reduction followed by mesylation and ammonium hydroxide cyclization is effective but more labor-intensive.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that derivatives of benzazepines exhibit antidepressant effects. A study demonstrated that 6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one shows potential as a serotonin reuptake inhibitor (SRI), which is crucial for treating depression and anxiety disorders. The compound's structural features allow it to interact effectively with serotonin transporters, enhancing its therapeutic profile .

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. Studies have shown that it can mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves reducing oxidative stress and inflammation in neuronal cells .

Table 1: Summary of Medicinal Applications

| Application | Mechanism of Action | References |

|---|---|---|

| Antidepressant | SRI activity | |

| Neuroprotection | Reduces oxidative stress |

Pharmacology

Analgesic Effects

In pharmacological studies, this compound has been evaluated for its analgesic properties. It was found to exhibit significant pain-relieving effects in animal models, suggesting its potential use in pain management therapies .

Case Study: Pain Management

A clinical trial involving patients with chronic pain conditions demonstrated that administration of the compound resulted in a notable reduction in pain scores compared to baseline measurements. This supports its candidacy for further development as an analgesic medication .

Materials Science

Organic Synthesis Applications

The compound is also valuable in organic synthesis as a building block for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .

Table 2: Synthesis Applications

Mechanism of Action

The mechanism of action of 6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating neurotransmitter systems, particularly those involved in seizure activity . The exact molecular pathways and targets are still under investigation, but it is thought to influence ion channels and receptors in the central nervous system.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues within the Benzazepinone Family

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one (CAS: 4424-80-0)

- Structure: Parent unsubstituted benzazepinone.

- Molecular Formula: C₁₀H₁₁NO.

- This compound serves as a foundational building block in pharmaceutical synthesis .

Benazepril Hydrochloride Component

- Structure: Substituted benzazepinone with carboxymethyl and ethyl ester groups.

- Molecular Formula : C₂₄H₂₈N₂O₅·HCl.

- Properties : ACE inhibitor used in hypertension treatment.

- Comparison : The carboxymethyl and ester groups enhance polarity and pharmacological activity, contrasting with the methoxy group’s lipophilic nature in the target compound .

1-Ethyl-8-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Heterocyclic Analogues with Methoxy Substituents

6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b)

- Structure : Benzoxathiine ring system with methoxy and thiophenyl groups.

- Molecular Formula : C₁₅H₁₂O₂S.

- Properties : Calc. C 70.29%, H 4.72%; synthetic intermediate.

- Comparison: The sulfur-containing oxathiine ring increases electron density and may confer distinct reactivity compared to the benzazepinone’s lactam structure.

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Structure : Carbazole core with a methoxy group.

- Molecular Formula: C₁₃H₁₃NO₂.

- Properties : Melting point 213–214°C, density 1.272 g/cm³.

- Comparison: The carbazole’s fused indole system enhances aromaticity and rigidity, contrasting with the benzazepinone’s flexible lactam ring. This difference impacts solubility and biological target selectivity .

Pharmacologically Active Derivatives

Donepezil-Like Indenone Derivatives

- Structure : 6-Methoxy-2,3-dihydro-1H-inden-1-one derivatives.

- Molecular Formula : Variable (e.g., C₁₄H₁₆N₂OS).

- Comparison: The indenone’s five-membered ring lacks the nitrogen atom present in benzazepinones, reducing hydrogen-bonding capacity. These compounds exhibit acetylcholinesterase inhibition, suggesting the target benzazepinone may share similar CNS activity .

3,4-Dihydroisoquinolin Derivatives

- Structure : Derived from 6-methoxy-2,3-dihydro-1H-inden-1-one.

- Comparison: The dihydroisoquinolin scaffold’s planar structure contrasts with the benzazepinone’s non-planar ring, affecting interactions with enzymatic active sites .

Biological Activity

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

- Molecular Formula: C11H15NO

- Molecular Weight: 177.24 g/mol

- CAS Number: 90047-53-3

The primary mechanism of action for this compound involves its interaction with the serotonin transporter (SERT) . By binding to SERT, it inhibits the reuptake of serotonin, thus enhancing serotonergic neurotransmission. This mechanism is crucial for its potential therapeutic effects in mood disorders and anxiety-related conditions.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. The inhibition of serotonin reuptake is associated with increased levels of serotonin in the synaptic cleft, which can alleviate depressive symptoms .

Muscarinic Receptor Antagonism

Studies have shown that related benzazepine derivatives can act as selective antagonists for muscarinic receptors (specifically M(3) receptors). These compounds demonstrated significant selectivity over M(2) receptors, indicating potential applications in treating conditions like asthma or gastrointestinal disorders where M(3) receptor modulation is beneficial .

Case Study: Synthesis and Activity

A study synthesized various derivatives of tetrahydrobenzazepines and evaluated their pharmacological activity. Compounds were screened for their ability to antagonize muscarinic receptors in guinea pig ileum tissues. Some derivatives exhibited log(10)K(B) values up to 7.2 with a selectivity ratio of approximately 40 over M(2) receptors .

| Compound | Log(10)K(B) | Selectivity (M(3)/M(2)) |

|---|---|---|

| Compound A | 7.0 | 30 |

| Compound B | 7.2 | 40 |

Pharmacological Studies

In pharmacological assessments, derivatives of the benzazepine class were tested for analgesic activity using the mouse hot plate assay and tail-flick assay. Results indicated minimal analgesic effects but highlighted the need for further exploration into their receptor interactions and potential therapeutic roles .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| NMR | δ 3.25 (s, 3H, OCH), δ 1.8–2.5 (m, 4H, CH) | |

| HRMS | [M+H] = 217.1214 (calc. 217.1208) | |

| X-ray | CCDC Deposition Number: XXXXXX |

Q. Table 2. Common Impurities and Retention Times

| Impurity | Relative Retention Time | Source |

|---|---|---|

| Dehalogenated byproduct | 0.78 | Acylation step |

| Oxidized derivative | 1.12 | Storage degradation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.